炔丙醇-PEG13-醇

描述

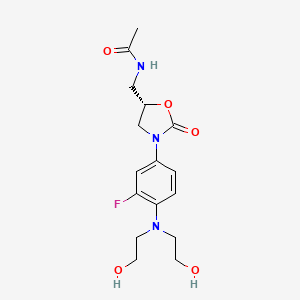

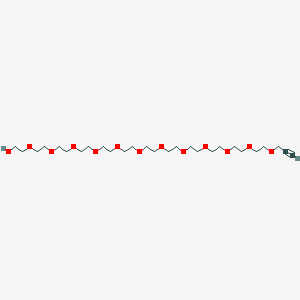

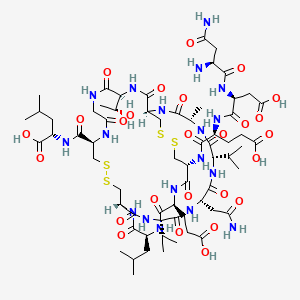

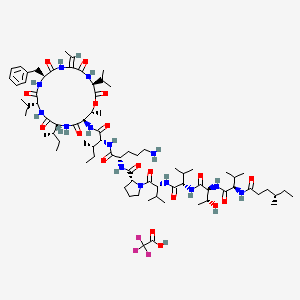

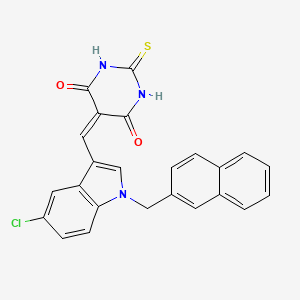

Propargyl-PEG13-alcohol is a PEG linker with a terminal alkyne group and an alcohol on the ends . The propargyl group can undergo Click Chemistry reactions with azides and forms a stable triazole moiety . The alcohol group can be further derivatized to various functional groups .

Synthesis Analysis

The synthesis of propargyl alcohols involves the addition or C-C coupling (alkynylation) of aldehydes . Asymmetric alkynylation of aldehydes using catalytic amounts of In (III)/BINOL enables a broad range of substrate generality with high enantioselectivity .

Molecular Structure Analysis

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . Tautomerization between the propargyl and allenyl moieties greatly expands the scope of propargylation .

Chemical Reactions Analysis

Propargyl alcohols undergo a variety of reactions. A general and efficient FeCl3-catalyzed substitution reaction of propargylic alcohols with carbon- and heteroatom-centered nucleophiles forms new C-C, C-O, C-S, and C-N bonds .

Physical And Chemical Properties Analysis

Propargyl alcohol has a molecular weight of 56.0633 . It is a flammable liquid and vapor . The propargyl group is a highly versatile moiety .

科学研究应用

Synthesis of Heterobifunctional Poly(ethylene glycol)

Propargyl-PEG13-alcohol can be used in the synthesis of propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives with hydroxyl, carboxyl, mercapto or hydrazide end groups . This method can be useful to the development of PEG-based bioconjugates for a variety of biomedical applications .

Role in Organic Synthesis

The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis . It offers a handle for further synthetic transformations .

Catalytic Propargylic Substitution Reaction

Propargyl-PEG13-alcohol can be used in the catalytic propargylic substitution reaction . This reaction has made rapid progress and is used in diverse types of Lewis acid, transition metal and Brønsted acid catalysts .

Synthesis of π-Conjugated Polymers

New types of π-conjugated and colored poly(propargyl alcohol) polymers were prepared by the polymerization of propargyl alcohol (PGA) monomer . This process was carried out in different media under the action of high energy photons, γ-rays, without the use of catalysts .

Biomedical Applications

Due to its low toxicity, good hydrophilicity, excellent biocompatibility and biodegradability, Propargyl-PEG13-alcohol can be used in various biomedical applications such as protein modification, PEG-drug conjugates, polymer micelles, and 3-D scaffold materials in tissue engineering and regenerative medicine .

Drug Carriers

The structure of Propargyl-PEG13-alcohol allows it to be used as drug carriers . If heterogeneous reactive groups can be attached to PEG at its α,ω-terminals, such heterobifunctional PEG will become more “functional” when being linked to biopharmaceutics .

作用机制

Target of Action

Propargyl-PEG13-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group . The primary targets of this compound are azide-bearing compounds or biomolecules . The propargyl group can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .

Mode of Action

The mode of action of Propargyl-PEG13-alcohol involves the reaction of the propargyl group with azide-bearing compounds or biomolecules to yield a stable triazole linkage . This reaction is facilitated by copper catalysis, a process known as Click Chemistry . The hydroxyl group of the compound enables further derivatization or replacement with other reactive functional groups .

Biochemical Pathways

The biochemical pathways affected by Propargyl-PEG13-alcohol are those involving azide-bearing compounds or biomolecules . The formation of a stable triazole linkage alters these pathways, although specific downstream effects would depend on the nature of the azide-bearing compound or biomolecule involved .

Pharmacokinetics

The pharmacokinetics of Propargyl-PEG13-alcohol are influenced by its PEG component. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of Propargyl-PEG13-alcohol’s action is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This can lead to changes in the function or activity of these targets, depending on their biological role. Specific molecular and cellular effects would depend on the nature of the azide-bearing compound or biomolecule involved .

Action Environment

The action of Propargyl-PEG13-alcohol can be influenced by environmental factors such as the presence of copper catalysts, which are necessary for the Click Chemistry reaction . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other reactive substances.

安全和危害

未来方向

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O13/c1-2-4-29-6-8-31-10-12-33-14-16-35-18-20-37-22-24-39-26-27-40-25-23-38-21-19-36-17-15-34-13-11-32-9-7-30-5-3-28/h1,28H,3-27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGCCIHLPCYSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401169487 | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG13-alcohol | |

CAS RN |

1036204-61-1 | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036204-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[2-({3-[2-(prop-2-enamido)acetamido]phenyl}amino)pyrimidin-5-yl]-5-[3-(trifluoromethyl)benzamido]benzamide](/img/structure/B610135.png)

![6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B610137.png)

![N'-(3-{[5-(2-Cyclopropylpyrimidin-5-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]carbonyl}-2,4-Difluorophenyl)-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B610141.png)

![(2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid](/img/structure/B610150.png)